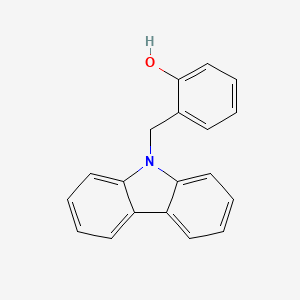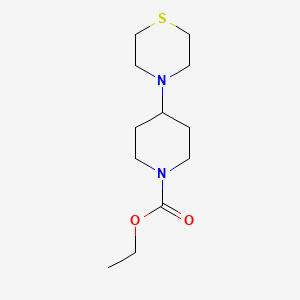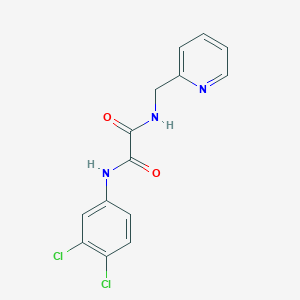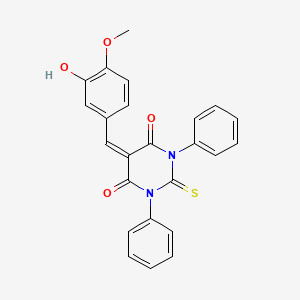
2-(9H-carbazol-9-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-carbazol-9-ylmethyl)phenol is a chemical compound that belongs to the class of carbazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Scientific Research Applications
2-(9H-carbazol-9-ylmethyl)phenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In material science, it has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(9H-carbazol-9-ylmethyl)phenol is not fully understood. However, it has been suggested that its anti-cancer activity is mediated through the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. Its anti-inflammatory activity is believed to be due to the suppression of the NF-κB signaling pathway, which is involved in the regulation of immune responses. Its anti-viral activity is thought to be due to the inhibition of viral replication.
Biochemical and Physiological Effects:
2-(9H-carbazol-9-ylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of viral particles. It has also been shown to improve the efficiency of organic electronic devices by enhancing charge transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(9H-carbazol-9-ylmethyl)phenol in lab experiments is its versatility. It can be easily synthesized using different methods and can be modified to suit different applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using 2-(9H-carbazol-9-ylmethyl)phenol is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 2-(9H-carbazol-9-ylmethyl)phenol. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of new derivatives and analogs of 2-(9H-carbazol-9-ylmethyl)phenol may lead to the discovery of new compounds with improved properties and applications.
Synthesis Methods
The synthesis of 2-(9H-carbazol-9-ylmethyl)phenol can be achieved through several methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H bond activation. Among these methods, the Suzuki-Miyaura coupling method is the most commonly used one. This method involves the reaction of 2-bromo-1-(9H-carbazol-9-ylmethyl)phenol with boronic acid in the presence of a palladium catalyst and a base.
properties
IUPAC Name |
2-(carbazol-9-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-12-6-1-7-14(19)13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCMEHFMCUZWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385757 |
Source


|
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91019-62-4 |
Source


|
| Record name | Phenol, (9H-carbazol-9-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)



![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)

![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)